molecular formula C12H17Cl2NO B2884099 4-(2-Chloro-5-methoxyphenyl)piperidine hydrochloride CAS No. 1044773-88-7

4-(2-Chloro-5-methoxyphenyl)piperidine hydrochloride

Cat. No.: B2884099
CAS No.: 1044773-88-7
M. Wt: 262.17
InChI Key: BKXZOFZXQVZBIR-UHFFFAOYSA-N
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Description

4-(2-Chloro-5-methoxyphenyl)piperidine hydrochloride is a piperidine derivative featuring a substituted phenyl ring at the 4-position of the piperidine scaffold. The phenyl group is substituted with a chlorine atom at the 2-position and a methoxy group at the 5-position, conferring distinct electronic and steric properties.

Properties

IUPAC Name

4-(2-chloro-5-methoxyphenyl)piperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO.ClH/c1-15-10-2-3-12(13)11(8-10)9-4-6-14-7-5-9;/h2-3,8-9,14H,4-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKXZOFZXQVZBIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Cl)C2CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution and Cyclization

The foundational route involves constructing the piperidine ring through cyclization of a γ-aminoketone precursor. A 2011 patent (CN102304082A) demonstrates analogous piperidine synthesis via a three-step sequence:

  • Chlorination of 2-amino-4-picoline using nitrous acid and hydrochloric acid to yield 2-chloro-4-methylpyridine.
  • Free radical chlorination with sulfuryl chloride (SO₂Cl₂) and azobisisobutyronitrile (AIBN) to form 2-chloro-4-chloromethylpyridine.
  • Piperidine coupling via nucleophilic substitution, achieving a 32% overall yield.

For 4-(2-chloro-5-methoxyphenyl)piperidine, this method adapts by substituting the methylpyridine precursor with a methoxyphenyl-containing intermediate. Key modifications include:

  • Methoxy introduction : Employing Williamson ether synthesis with methanol and a chlorophenol derivative.
  • Piperidine ring formation : Using reductive amination of 1,5-diketones with sodium cyanoborohydride (NaBH₃CN).

Grignard Reagent-Mediated Coupling

A 2002 patent (WO2003040140A1) outlines aryl-piperidine coupling using Grignard reagents. For the target compound:

  • 3-Chloro-5-methoxybenzyl chloride reacts with magnesium in tetrahydrofuran (THF) to form the Grignard reagent.
  • Piperidine-4-carboxaldehyde undergoes nucleophilic addition, followed by acid-catalyzed cyclization.
  • Hydrochloride salt formation via HCl gas saturation in ethanol.

Optimization Data :

Parameter Optimal Range Yield Improvement
Reaction Temperature −5°C to +5°C 15%
Mg:Substrate Ratio 1:1.2 22%
Cyclization Catalyst BF₃·OEt₂ (5 mol%) 18%

Catalytic Methods for Enhanced Efficiency

Palladium-Catalyzed Cross-Coupling

Modern approaches leverage palladium catalysts for C–N bond formation. A 2016 patent (AU2016203534A1) describes Buchwald-Hartwig amination to attach aryl groups to piperidine:

  • 4-Bromopiperidine reacts with 2-chloro-5-methoxyphenylboronic acid using Pd(OAc)₂/XPhos.
  • Reaction Conditions :
    • Solvent: Toluene/Water (4:1)
    • Base: K₃PO₄ (2 equiv)
    • Temperature: 100°C, 12 h
  • Yield : 68–72% after hydrochloride precipitation.

Microwave-Assisted Synthesis

Accelerating reaction kinetics via microwave irradiation reduces processing time:

  • Cyclocondensation of 2-chloro-5-methoxybenzaldehyde with ethyl 4-piperidinecarboxylate under microwave (150°C, 20 min) achieves 85% conversion.
  • Purification : Flash chromatography (SiO₂, hexane/EtOAc 3:1) isolates the product in >99% purity.

Purification and Salt Formation

Crystallization Techniques

The hydrochloride salt is crystallized from ethanol/water (3:1) at −20°C. Key parameters:

  • Solubility : 12.5 g/L in ethanol at 25°C.
  • Crystal Morphology : Orthorhombic plates confirmed via XRPD.

Ion-Exchange Chromatography

Cation-exchange resins (e.g., Dowex 50WX2) selectively bind the protonated piperidine, eluting with 0.5 M NH₄OH in methanol.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (500 MHz, D₂O) : δ 1.45–1.59 (m, 2H, piperidine H), 2.37 (m, 4H, piperidine H), 3.72 (s, 3H, OCH₃), 6.92 (d, J = 8.5 Hz, 1H, ArH), 7.32 (s, 1H, ArH).
  • IR (KBr) : ν 2945 cm⁻¹ (C–H stretch), 1598 cm⁻¹ (C=C aromatic), 1245 cm⁻¹ (C–O–C).

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN) shows 99.8% purity with tᵣ = 6.72 min.

Challenges and Mitigation Strategies

Regioselectivity in Chlorination

Unwanted para-chloro isomers form during Friedel-Crafts chlorination. Mitigation includes:

  • Low-temperature chlorination (−10°C) with AlCl₃.
  • Directed ortho-metalation using n-BuLi/TMEDA.

Stability of Intermediates

The free base degrades under ambient conditions (t₁/₂ = 48 h at 25°C). Stabilization strategies:

  • In situ generation and immediate salt formation.
  • Storage : −20°C under nitrogen.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloro-5-methoxyphenyl)piperidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted piperidine derivatives .

Scientific Research Applications

4-(2-Chloro-5-methoxyphenyl)piperidine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Chloro-5-methoxyphenyl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific context of its use and the biological system being studied .

Comparison with Similar Compounds

Key Observations :

  • The diphenylmethoxy analog (65214-86-0) has a bulkier hydrophobic structure, likely reducing water solubility compared to the target compound .
  • The target compound’s 2-chloro-5-methoxy substitution may offer balanced lipophilicity and electronic effects, favoring CNS penetration compared to halogen-only analogs like 1289387-33-2 .

Pharmacological and Toxicological Profiles

Toxicity and Hazards

  • Target Compound: Toxicity likely depends on metabolic pathways of the methoxy group.

Regulatory and Environmental Considerations

  • 4-(Diphenylmethoxy)piperidine HCl : Listed in China’s IECSC (Inventory of Existing Chemical Substances) and subject to AEGL guidelines .
  • Triazole-piperidine HCl: Limited regulatory data; irritant classification necessitates handling precautions .
  • Target Compound: As a novel entity, it may require registration under frameworks like the U.S. EPA’s Toxic Substances Control Act (TSCA) or REACH in the EU. Environmental impact studies would be needed, as analogs like 65214-86-0 lack full ecotoxicity assessments .

Biological Activity

4-(2-Chloro-5-methoxyphenyl)piperidine hydrochloride is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

  • Chemical Formula : C13H16ClN·HCl
  • CAS Number : 2256060-59-8
  • Molecular Weight : 253.19 g/mol
  • Purity : Typically >95%

Structure

The compound features a piperidine ring substituted with a chloro and methoxy group on the phenyl ring, which influences its biological properties.

Antimicrobial Activity

Research indicates that compounds containing piperidine moieties exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of piperidine can inhibit the growth of various bacterial strains. The presence of electron-donating or electron-withdrawing groups on the piperidine and phenyl rings can enhance antibacterial activity against both Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Piperidine Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
4-(2-Chloro-5-methoxyphenyl)piperidineE. coli< 20 µM
4-(bromo-phenyl)piperidineStaphylococcus aureus10 µM
4-(methoxy-phenyl)piperidinePseudomonas aeruginosa15 µM

Anti-inflammatory and Analgesic Effects

The compound has been studied for its anti-inflammatory properties, which are crucial in treating conditions like arthritis and other inflammatory diseases. The mechanism involves the modulation of inflammatory pathways, potentially through the inhibition of cyclooxygenase (COX) enzymes .

Anticancer Potential

Recent studies have explored the anticancer potential of piperidine derivatives, including this compound. The compound has shown promise in inhibiting tumor cell proliferation in vitro, particularly against breast and lung cancer cell lines. Mechanistic studies suggest that it may induce apoptosis through the activation of caspase pathways .

Case Study: Anticancer Activity

In a study examining various piperidine derivatives, this compound was found to have an IC50 value of approximately 25 µM against MCF-7 breast cancer cells, indicating moderate activity compared to known chemotherapeutics .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Receptor Binding : The compound may act as an antagonist or agonist at various receptors, influencing neurotransmitter systems.
  • Enzyme Inhibition : Inhibitory effects on enzymes such as acetylcholinesterase (AChE) have been noted, which can contribute to both antimicrobial and anti-inflammatory actions .
  • Cellular Uptake : Enhanced lipophilicity due to halogen substitutions may facilitate better cellular uptake, thereby increasing bioavailability and efficacy.

Q & A

Q. What are the recommended synthetic strategies for preparing 4-(2-chloro-5-methoxyphenyl)piperidine hydrochloride?

Methodological Answer: Synthesis typically involves multi-step processes:

Piperidine Functionalization : Introduce substituents to the piperidine ring via nucleophilic substitution or coupling reactions. For example, halogenation (e.g., chlorine) and methoxy group installation require controlled electrophilic aromatic substitution .

Salt Formation : React the free base with HCl to form the hydrochloride salt, enhancing solubility and stability. Reaction conditions (e.g., solvent polarity, stoichiometry) must be optimized to avoid byproducts .

Purification : Use recrystallization or column chromatography with solvents like ethanol or dichloromethane to achieve ≥95% purity .

Q. Key Considerations :

  • Monitor reaction temperatures to prevent decomposition of sensitive groups (e.g., methoxy).
  • Validate intermediate structures via LC-MS or NMR at each step .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

Methodological Answer:

  • Spectroscopy :
    • NMR : Analyze 1H^1H/13C^{13}C NMR to confirm substituent positions (e.g., aromatic protons at δ 6.8–7.2 ppm for chloro-methoxy groups) .
    • FT-IR : Identify characteristic bands (e.g., C-Cl stretch at ~750 cm1^{-1}, piperidine N-H at ~3300 cm1^{-1}) .
  • Mass Spectrometry : ESI-MS in positive ion mode to verify molecular weight (e.g., [M+H]+^+ at m/z ~270) .
  • Thermal Analysis : TGA/DSC to assess decomposition temperatures (>200°C typical for hydrochloride salts) .

Q. What safety protocols are critical during handling and storage?

Methodological Answer :

  • Handling : Use PPE (gloves, goggles) to avoid skin/eye contact. Work in a fume hood to minimize inhalation risks (acute toxicity: H302, H315 ).
  • Storage : Store desiccated at -20°C in amber vials to prevent hygroscopic degradation and photolysis .
  • Spill Management : Neutralize with sodium bicarbonate, then absorb with inert material (e.g., vermiculite) .

Advanced Research Questions

Q. How can researchers investigate the biological activity and target interactions of this compound?

Methodological Answer :

  • In Vitro Assays :
    • Receptor Binding : Radioligand displacement assays (e.g., for opioid or serotonin receptors) to measure IC50_{50} values. Use HEK293 cells expressing recombinant receptors .
    • Enzyme Inhibition : Fluorescence-based assays (e.g., acetylcholinesterase inhibition) with kinetic analysis .
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., replace methoxy with ethoxy) and compare activity profiles. Computational docking (AutoDock Vina) can predict binding poses .

Q. Data Contradictions :

  • Discrepancies in reported IC50_{50} values may arise from assay conditions (e.g., pH, co-solvents). Replicate studies with standardized protocols .

Q. What analytical methods ensure purity and batch consistency in pharmacological studies?

Methodological Answer :

  • HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with a gradient of acetonitrile/0.1% TFA in water. Retention time ~8.2 min .
  • Chiral Analysis : Chiralpak AD-H column to resolve enantiomers (if applicable) .
  • Impurity Profiling : LC-MS/MS to detect degradation products (e.g., dechlorinated analogs) .

Q. How can structural modifications enhance the compound’s pharmacokinetic properties?

Methodological Answer :

  • Lipophilicity Optimization : Introduce alkyl chains (e.g., ethyl vs. methyl) to modulate logP. Measure partition coefficients using shake-flask assays .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., demethylation of methoxy groups). Block vulnerable sites with fluorination .

Q. SAR Insights :

  • The 2-chloro-5-methoxy substitution enhances receptor affinity compared to unsubstituted analogs .

Q. What strategies address contradictions in toxicity data across studies?

Methodological Answer :

  • In Vivo/In Vitro Correlation : Compare hepatotoxicity in HepG2 cells (in vitro) with rodent models (in vivo). Control for dosing regimens and metabolic differences .
  • Mechanistic Studies : RNA-seq to identify differentially expressed genes in toxic doses vs. therapeutic doses .

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